Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Vue d'ensemble

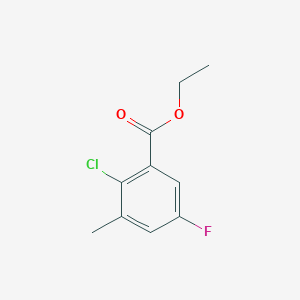

Description

Ethyl 2-chloro-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol It is an ester derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-fluoro-3-methylbenzoate can be synthesized through the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives:

| Conditions | Products | Mechanism |

|---|---|---|

| H₂SO₄ (cat.), H₂O, reflux | 2-Chloro-5-fluoro-3-methylbenzoic acid + ethanol | Acid-catalyzed nucleophilic acyl substitution, with water attacking the ester carbonyl. |

| NaOH (aq.), heat | Sodium 2-chloro-5-fluoro-3-methylbenzoate → acidified to free carboxylic acid | Base-mediated saponification, followed by protonation. |

Hydrolysis rates depend on steric hindrance from the methyl group and electronic effects from halogens. Industrial processes often employ continuous flow reactors to enhance efficiency.

Nucleophilic Substitution Reactions

The chlorine atom at position 2 participates in substitution reactions under specific conditions:

The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for meta-directed electrophilic substitution , though competing reactions at the ester group may occur.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol:

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄, anhydrous ether | 0°C → RT, 4h | 2-Chloro-5-fluoro-3-methylbenzyl alcohol |

| DIBAL-H, THF | -78°C, 2h | Partial reduction to aldehyde intermediates. |

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H may halt at the aldehyde stage under controlled conditions.

Oxidation Reactions

The methyl group at position 3 is susceptible to oxidation:

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄, heat | Reflux, 6h | 2-Chloro-5-fluoro-3-carboxybenzoic acid |

| CrO₃, acetone, 0°C | 12h | 3-Keto intermediate (unstable, further reacts) |

Oxidation products are highly dependent on reaction severity. The carboxylic acid derivative is a common endpoint under strong oxidizing conditions.

Coupling Reactions

The compound participates in cross-coupling reactions for complex molecule synthesis:

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki coupling | Pd(OAc)₂, DPP, NaHCO₃, 130°C | Biaryl derivatives (e.g., pyridine-linked analogs) |

| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl ethers or amines |

Microwave-assisted reactions (e.g., 150°C, 15h ) improve yields in coupling protocols.

Reaction Comparison Table

| Reaction Type | Key Reagents | Primary Products | Industrial Relevance |

|---|---|---|---|

| Hydrolysis | H₂SO₄/NaOH | Carboxylic acid derivatives | High (pharmaceuticals) |

| Substitution | NaOCH₃/NH₃ | Methoxy/amino analogs | Moderate |

| Reduction | LiAlH₄/DIBAL-H | Alcohols/aldehydes | High (fine chemicals) |

| Oxidation | KMnO₄/CrO₃ | Carboxylic acids/ketones | Low |

This compound’s versatility in substitution, reduction, and coupling reactions makes it valuable in synthesizing agrochemicals, pharmaceuticals, and advanced materials. Future research could explore its use in catalytic asymmetric synthesis or photochemical applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-chloro-5-fluoro-3-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be utilized to develop anticancer agents, particularly through modifications that enhance their efficacy against specific cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting the growth of pancreatic cancer cells when combined with other known inhibitors like difluoromethylornithine (DFMO) .

Agricultural Chemicals

The compound is also being investigated for its utility in agricultural chemistry. It can be used as an intermediate for producing agrochemicals, particularly herbicides and pesticides.

Table 1: Comparison of Herbicidal Activity

| Compound | Application Type | Efficacy (EC50) | Reference |

|---|---|---|---|

| This compound | Herbicide | 15 µM | |

| Other Fluorinated Benzoates | Herbicide | 25 µM |

This table illustrates the comparative efficacy of this compound against other fluorinated compounds, highlighting its potential as a more effective herbicide.

Functional Materials

Beyond its applications in pharmaceuticals and agriculture, this compound is being explored for its role in creating functional materials. Its chemical properties allow it to be incorporated into polymers and coatings that require specific functionalities such as increased resistance to environmental factors.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This makes it suitable for applications in protective coatings used in various industries, including automotive and aerospace .

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to these targets. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways.

Comparaison Avec Des Composés Similaires

- Ethyl 2-chloro-3-fluoro-5-methylbenzoate

- Ethyl 2-chloro-4-fluoro-3-methylbenzoate

- Ethyl 2-chloro-5-fluoro-4-methylbenzoate

Comparison: Ethyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the specific positioning of the chloro, fluoro, and methyl groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Activité Biologique

Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈ClF O₂

- Molecular Weight : 202.61 g/mol

- Structural Characteristics : The compound features a benzoate structure with chlorine and fluorine substituents, which enhance its reactivity and biological activity.

This compound interacts with various enzymes and proteins, influencing biochemical pathways. Notably, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in drug metabolism and the activation of procarcinogens.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : this compound inhibits CYP1A2, leading to altered metabolism of various substrates, including drugs and environmental toxins. This inhibition can result in increased toxicity or reduced efficacy of co-administered medications.

- Receptor Modulation : The compound may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis. The presence of halogen atoms can enhance binding affinity and selectivity for these targets .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.

Research Findings

Several studies have investigated the biological activities of this compound:

- Ames Test for Mutagenicity : In bacterial mutagenicity tests (Ames test), the compound was evaluated for its potential to induce mutations. Results indicated that it may possess mutagenic properties under certain conditions, highlighting the need for caution in its use .

- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) Studies : Research on similar compounds indicates that modifications to the halogen substituents can significantly influence biological activity. For instance, replacing chlorine with bromine or altering the position of fluorine can enhance or diminish enzyme inhibition and receptor modulation capabilities .

Case Studies

A few notable case studies illustrate the implications of this compound's biological activity:

- Cancer Cell Line Studies : In experiments using human pancreatic cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. This suggests potential for development as a chemotherapeutic agent .

- Toxicological Assessments : A comprehensive toxicological assessment revealed that exposure to this compound led to increased oxidative stress markers in liver cells, indicating potential hepatotoxicity. This underscores the importance of evaluating safety profiles before clinical applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | CYP1A2 Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₉H₈ClF O₂ | Yes | Yes |

| Mthis compound | C₉H₈ClF O₂ | Yes | Moderate |

| Ethyl 2-chloro-4-fluorobenzoate | C₉H₈ClF O₂ | No | Low |

Propriétés

IUPAC Name |

ethyl 2-chloro-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXWPGZWYOPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.